molecular formula C5H2N8O3 B14299583 2,6-Diazido-4-nitro-1-oxo-1lambda~5~-pyridine CAS No. 114153-99-0

2,6-Diazido-4-nitro-1-oxo-1lambda~5~-pyridine

Katalognummer: B14299583
CAS-Nummer: 114153-99-0
Molekulargewicht: 222.12 g/mol
InChI-Schlüssel: ZIZPCXZDIZRFCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Diazido-4-nitro-1-oxo-1lambda~5~-pyridine is a chemical compound that belongs to the class of azido-pyridines. This compound is characterized by the presence of two azido groups and a nitro group attached to a pyridine ring. It is known for its high reactivity due to the presence of azido groups, which makes it a valuable intermediate in organic synthesis and various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazido-4-nitro-1-oxo-1lambda~5~-pyridine typically involves the nucleophilic substitution of chlorine atoms in 2,6-dichloro-4-nitropyridine with sodium azide. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) at room temperature or under reflux conditions. The reaction yields this compound as a crystalline product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and safety measures due to the highly reactive nature of azido compounds.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Diazido-4-nitro-1-oxo-1lambda~5~-pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions to form a variety of derivatives.

    Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF or MeCN.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amino Derivatives: Formed from the reduction of the nitro group.

Wissenschaftliche Forschungsanwendungen

2,6-Diazido-4-nitro-1-oxo-1lambda~5~-pyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of high-energy materials and explosives due to the presence of azido groups.

    Biological Research: Studied for its potential biological activities and interactions with biomolecules.

Wirkmechanismus

The mechanism of action of 2,6-Diazido-4-nitro-1-oxo-1lambda~5~-pyridine is primarily based on its reactivity. The azido groups can participate in cycloaddition reactions, forming stable triazole rings. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways. The compound’s reactivity allows it to interact with various molecular targets and pathways, making it useful in different scientific applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Diazido-4-nitro-1-oxo-1lambda~5~-pyridine is unique due to the presence of both azido and nitro groups on the pyridine ring. This combination of functional groups imparts high reactivity and versatility in chemical reactions, making it a valuable compound in various fields of research.

Eigenschaften

114153-99-0

Molekularformel

C5H2N8O3

Molekulargewicht

222.12 g/mol

IUPAC-Name

2,6-diazido-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H2N8O3/c6-10-8-4-1-3(13(15)16)2-5(9-11-7)12(4)14/h1-2H

InChI-Schlüssel

ZIZPCXZDIZRFCG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C([N+](=C1N=[N+]=[N-])[O-])N=[N+]=[N-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.